molecular formula C18H17NO5 B4651774 N-(3-acetylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide

N-(3-acetylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide

Cat. No. B4651774
M. Wt: 327.3 g/mol
InChI Key: KUHDGIBJISANAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide, also known as AFMA, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. AFMA is a derivative of acetaminophen, which is a widely used analgesic drug.

Mechanism of Action

The exact mechanism of action of N-(3-acetylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is not fully understood. However, it is believed that N-(3-acetylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide exerts its pharmacological effects through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that mediate pain and inflammation. N-(3-acetylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has also been shown to modulate the levels of various signaling molecules, including cytokines and growth factors, which may contribute to its anti-inflammatory and antioxidant activities.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has been shown to exhibit a range of biochemical and physiological effects in animal models. These include the inhibition of COX enzymes, the modulation of cytokine and growth factor levels, and the reduction of oxidative stress. N-(3-acetylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has also been shown to reduce the levels of inflammatory markers, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), in animal models of inflammation.

Advantages and Limitations for Lab Experiments

N-(3-acetylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has several advantages as a research tool. It is relatively easy to synthesize and is stable under a range of experimental conditions. N-(3-acetylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is also relatively non-toxic and has been shown to exhibit low levels of cytotoxicity in vitro. However, there are also some limitations to the use of N-(3-acetylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret some of the experimental results. Additionally, N-(3-acetylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide may exhibit different pharmacological effects in different animal models, which may limit its generalizability to humans.

Future Directions

There are several future directions for research on N-(3-acetylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide. One area of interest is the development of new drugs based on N-(3-acetylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide for the treatment of pain and inflammation. Another area of interest is the investigation of N-(3-acetylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide's potential as an antioxidant and its implications for the prevention and treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of N-(3-acetylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide and its pharmacological effects in different animal models and in humans.

Scientific Research Applications

N-(3-acetylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory and analgesic activities in animal models, which makes it a promising candidate for the development of new drugs for the treatment of pain and inflammation. N-(3-acetylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has also been investigated for its antioxidant properties, which may have implications for the prevention and treatment of various diseases, including cancer and neurodegenerative disorders.

properties

IUPAC Name

N-(3-acetylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-12(21)14-4-3-5-15(9-14)19-18(22)11-24-16-7-6-13(10-20)8-17(16)23-2/h3-10H,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHDGIBJISANAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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